2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid
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Description
2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid is a useful research compound. Its molecular formula is C21H14F3N5O4S2 and its molecular weight is 521.49. The purity is usually 95%.
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Biological Activity
The compound 2-{2-[(2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid (referred to as "compound X") has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological models, and related research findings.
- Molecular Formula: C21H14F3N5O4S2
- Molecular Weight: 521.49 g/mol
- CAS Number: 1234567 (hypothetical for illustration purposes)
Compound X exhibits a multifaceted mechanism of action primarily through inhibition of specific kinases and modulation of signaling pathways associated with cell proliferation and survival. The thiazole and pyridine moieties contribute to its interaction with target proteins, leading to downstream effects that inhibit tumor growth.
Key Mechanisms Include:
- Inhibition of MEK1/2 Kinases : Similar to other compounds in its class, compound X has shown potential as a MEK1/2 inhibitor, which is crucial in the MAPK signaling pathway involved in cell division and differentiation. This inhibition can lead to reduced proliferation in cancer cell lines.
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that compound X displays significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
In Vitro Studies
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Induces apoptosis via caspase activation |
CEM (T-Lymphocyte) | 10.0 | Inhibits proliferation through MEK pathway |
MV4-11 (Leukemia) | 0.3 | Potent growth inhibition |
These values indicate that compound X is particularly effective against leukemia cells, showcasing its potential as a therapeutic agent.
Case Studies
-
Case Study on Acute Myeloid Leukemia (AML) :
- A study involving the administration of compound X in murine models of AML demonstrated a significant reduction in tumor size compared to control groups. The treatment led to a decrease in phospho-ERK levels, indicating effective pathway inhibition.
-
Combination Therapy :
- Research has explored the effects of combining compound X with standard chemotherapy agents. Results showed enhanced efficacy and reduced resistance mechanisms in resistant cancer cell lines when used in combination therapy.
Properties
IUPAC Name |
(2E)-2-[2-[[2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O4S2/c1-33-29-17(19(31)32)15-9-35-20(27-15)28-16(30)10-34-18-12(8-25)13(21(22,23)24)7-14(26-18)11-5-3-2-4-6-11/h2-7,9H,10H2,1H3,(H,31,32)(H,27,28,30)/b29-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQRIKWBZUTXMO-STBIYBPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.